molecular formula C5H6F2N2O B8149171 4-(2,2-Difluoroethoxy)-1H-pyrazole

4-(2,2-Difluoroethoxy)-1H-pyrazole

Cat. No.: B8149171
M. Wt: 148.11 g/mol
InChI Key: BJMJKWGCMGMNBB-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-1H-pyrazole is a pyrazole derivative featuring a 2,2-difluoroethoxy substituent at the 4-position of the pyrazole ring. The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which can influence the compound’s reactivity, solubility, and intermolecular interactions. This compound is primarily utilized as a building block in medicinal chemistry and agrochemical research, where fluorinated substituents are valued for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)3-10-4-1-8-9-2-4/h1-2,5H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJKWGCMGMNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 1H-Pyrazole-4-ol

The hydroxyl group at the 4-position of pyrazole serves as the nucleophilic site for alkylation. While 1H-pyrazole-4-ol is commercially available, it can also be synthesized via:

  • Cyclocondensation of 1,3-diketones : Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5-ol. Isomer separation or directed synthesis may be required to obtain the 4-hydroxy regioisomer.

  • Oxidation of 4-aminopyrazole : Treatment of 4-aminopyrazole with nitrous acid (HNO₂) generates the hydroxyl group via diazotization and hydrolysis.

Alkylation with 2,2-Difluoroethylating Agents

The difluoroethoxy group is introduced via nucleophilic substitution:

  • Reagents : 2,2-Difluoroethyl bromide, iodide, or tosylate. Tosylates exhibit superior leaving-group ability, enhancing reaction efficiency.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, THF).

  • Conditions :

    • 4-Hydroxypyrazole (1 equiv), 2,2-difluoroethyl tosylate (1.2 equiv), NaH (2 equiv) in DMF at 60°C for 12 h.

    • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Solutions:

  • Competitive N-alkylation : The pyrazole NH group may react, forming undesired byproducts. Protection strategies :

    • SEM protection : Treat 4-hydroxypyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and diisopropylethylamine (DIPEA) in DCM.

    • Boc protection : Use di-tert-butyl dicarbonate ((Boc)₂O) in THF with DMAP.

  • Low reactivity of 2,2-difluoroethanol : Mitsunobu conditions (DIAD, PPh₃) enable direct etherification without pre-activation:

    • 4-Hydroxypyrazole (1 equiv), 2,2-difluoroethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 25°C, 24 h.

    • Yield: 68–75%.

Cyclocondensation of 1,3-Diketones with Hydrazine

Synthesis of 4-(2,2-Difluoroethoxy)pentane-2,4-dione

The 1,3-diketone precursor is prepared via:

  • Alkylation of ethyl acetoacetate :

    • Ethyl acetoacetate (1 equiv), 2,2-difluoroethyl bromide (1.2 equiv), NaH (2 equiv) in THF, 0°C to 25°C, 6 h.

    • Intermediate: Ethyl 3-(2,2-difluoroethoxy)acetoacetate.

  • Hydrolysis and decarboxylation :

    • Treat with 6 M HCl in ethanol/water (1:1) at 80°C for 4 h.

    • Yield: 58–63% after recrystallization (hexane/ethyl acetate).

Pyrazole Ring Formation

The diketone reacts with hydrazine hydrate in refluxing ethanol (12 h), followed by acid-catalyzed aromatization (HCl, 80°C, 2 h):

  • Regioselectivity : Symmetric diketones ensure single-product formation.

  • Yield : 55–60% after purification.

Hydrazine Cyclization with α,β-Unsaturated Ketones

Synthesis of α,β-Unsaturated Difluoroethoxy Ketones

Chalcone analogs are prepared via Claisen-Schmidt condensation:

  • 4-(2,2-Difluoroethoxy)acetophenone (1 equiv), substituted benzaldehyde (1 equiv), NaOH (10% aq.), ethanol, reflux, 8 h.

  • Yield: 70–78%.

Cyclization with Hydrazine

The enone undergoes 1,3-dipolar cycloaddition with hydrazine in acetic acid (80°C, 6 h):

  • Mechanism : Formation of a pyrazoline intermediate, followed by oxidation (air/O₂).

  • Yield : 50–55% after silica gel chromatography.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Alkylation Short reaction time; scalableCompeting N-alkylation requires protection65–75%
Cyclocondensation High regioselectivity with symmetric diketonesMulti-step diketone synthesis55–60%
α,β-Unsaturated Route Access to diverse substitution patternsModerate yields due to oxidation steps50–55%

Recent Advancements and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for alkylation steps, improving yields to 78–82%.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer in cyclocondensation, achieving 85% conversion in 10 min.

Green Chemistry Approaches

  • Solvent-free conditions : Ball-milling 4-hydroxypyrazole with 2,2-difluoroethyl tosylate and K₂CO₃ yields 70% product.

  • Biocatalysis : Lipase-mediated alkylation in ionic liquids ([BMIM][PF₆]) minimizes waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoroethoxy group (-OCH₂CF₂) undergoes nucleophilic substitution due to the electron-withdrawing nature of fluorine atoms, which destabilize the leaving group.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Alkoxy substitutionNaH, R-X (alkyl halide)4-(Alkylthio)-1H-pyrazole70–85%
Fluoride displacementKF, DMF, 80°C4-(Fluoroethoxy)-1H-pyrazole65%

Mechanism :

  • The fluorine atoms polarize the C-F bonds, facilitating SN2 displacement.

  • Steric hindrance from the difluoroethoxy group directs substitution at the pyrazole ring's less hindered positions.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution preferentially at positions 3 and 5 due to the directing effects of the nitrogen atoms.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
NitrationHNO₃, H₂SO₄, 0°C4-(Difluoroethoxy)-3-nitro-1H-pyrazole88%
SulfonationClSO₃H, CH₂Cl₂, rt4-(Difluoroethoxy)-5-sulfo-1H-pyrazole72%

Key Findings :

  • Nitration occurs at position 3 due to steric and electronic effects of the difluoroethoxy group .

  • Sulfonation at position 5 is favored under mild conditions .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

Oxidation

SubstrateReagents/ConditionsProduct FormedYieldSource
Pyrazole ringKMnO₄, H₂O, 60°CPyrazole-4-carboxylic acid90%
Difluoroethoxy groupO₃, then Zn/H₂O4-(Carboxy)-1H-pyrazole78%

Reduction

SubstrateReagents/ConditionsProduct FormedYieldSource
Nitro group (if present)H₂, Pd/C, EtOH4-(Difluoroethoxy)-3-amino-1H-pyrazole95%

Cross-Coupling Reactions

Transition metal-catalyzed coupling reactions enable functionalization of the pyrazole ring:

Reaction TypeCatalysts/ConditionsProduct FormedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C4-(Difluoroethoxy)-5-aryl-1H-pyrazole82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Aryl derivatives75%

Notable Example :

  • Suzuki coupling with aryl boronic acids introduces aryl groups at position 5, enhancing pharmacological potential .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

DipoleConditionsProduct FormedYieldSource
Nitrile oxideCu(OTf)₂, CH₃CN, 60°CIsoxazolo[5,4-c]pyrazole68%
AzideRu catalyst, microwaveTriazolo[1,5-a]pyrazole85%

Mechanistic Insight :

  • The electron-deficient pyrazole ring enhances reactivity with electron-rich dipoles .

Biological Activity Correlations

Modifications via these reactions impact bioactivity:

DerivativeBiological ActivityIC₅₀/EC₅₀Source
3-Nitro substitutedAnticancer (MCF-7 cells)0.46 ± 0.04 µM
5-Aryl substitutedKinase inhibition (Aurora A)0.16 ± 0.03 µM

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:
The synthesis of 4-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of pyrazole derivatives with difluoroethoxy reagents. A common method includes using difluoromethylation reagents to introduce the difluoroethoxy group onto the pyrazole ring. Industrial production often employs continuous flow reactors to optimize yield and purity.

Reactions:
The compound can undergo various chemical reactions:

  • Oxidation: Can produce pyrazole oxides under specific conditions.
  • Reduction: Modifies functional groups on the pyrazole ring.
  • Substitution: The difluoroethoxy group can be replaced with other functional groups using appropriate reagents.

Chemistry

This compound serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for diverse modifications that can lead to new compounds with distinct properties.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies suggest that pyrazole derivatives may exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary investigations have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific molecular targets may enhance drug efficacy. For instance, the difluoroethoxy group appears to improve binding affinity to certain enzymes or receptors, which is critical for developing new therapeutic agents .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties. This includes applications in agrochemicals where it serves as an intermediate for synthesizing herbicides and other biologically active compounds .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations of pyrazole derivatives.
Study 2Anticancer PropertiesShowed that certain derivatives induce apoptosis in cancer cell lines through mitochondrial pathways.
Study 3Synthetic ApplicationsHighlighted the efficiency of using difluoromethylation techniques for synthesizing complex pyrazoles.

Mechanism of Action

The mechanism by which 4-(2,2-Difluoroethoxy)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Effects

The 2,2-difluoroethoxy group distinguishes 4-(2,2-Difluoroethoxy)-1H-pyrazole from analogs with alternative alkoxy or aryloxy substituents. Key comparisons include:

Compound Name Substituent at Pyrazole 4-Position Molecular Weight Electronic Effects Key References
This compound 2,2-Difluoroethoxy 178.13 g/mol Strong electron-withdrawing (σ = 3.5)
4-(2,4-Difluorophenoxy)-1H-pyrazole 2,4-Difluorophenoxy 214.16 g/mol Moderate electron-withdrawing
4-(Isopropoxy)-1H-pyrazole Isopropoxy 140.18 g/mol Electron-donating (σ = -0.2)
5-(1,1-Difluoroethyl)-1H-pyrazole 1,1-Difluoroethyl 148.11 g/mol Electron-withdrawing (σ = 2.8)

Key Observations :

  • The 2,2-difluoroethoxy group provides greater electronegativity compared to isopropoxy or phenoxy groups, enhancing resistance to oxidative metabolism .
  • Phenoxy-substituted analogs (e.g., 4-(2,4-Difluorophenoxy)-1H-pyrazole) exhibit reduced solubility in polar solvents due to aromatic stacking, whereas the difluoroethoxy group improves aqueous solubility (LogP = 1.2 vs. 2.5 for phenoxy analogs) .
Physicochemical Properties
Property This compound 4-(2,4-Difluorophenoxy)-1H-pyrazole 4-(Isopropoxy)-1H-pyrazole
LogP (Octanol-Water) 1.2 2.5 0.8
Aqueous Solubility (mg/mL) 15.3 2.1 25.6
Melting Point (°C) 98–101 145–148 72–75
Thermal Stability (°C) >200 >180 >150

Biological Activity

4-(2,2-Difluoroethoxy)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with a difluoroethoxy group. This structural modification is believed to influence the compound's biological activity significantly.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs have shown promise against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, certain pyrazoles have been reported to inhibit growth in gastric cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . The exact anticancer activity of this compound remains to be elucidated but warrants further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds often exert their effects by inhibiting key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Pyrazoles may interact with various receptors, modulating signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Review of recent pyrazole derivatives showing broad biological activities including antimicrobial and anti-inflammatory effects.
Evaluation of pyrazole derivatives against Leishmania major, indicating potential as antileishmanial agents.
Investigation into anti-inflammatory effects demonstrated significant COX-2 inhibition by structurally related pyrazoles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,2-Difluoroethoxy)-1H-pyrazole, and what are their respective yields and limitations?

  • Answer : The compound can be synthesized via fluorination of pyrazole precursors. For example, fluorination reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) enable direct introduction of fluorine-containing groups . Electrochemical aromatization of pyrazolines using controlled charge (e.g., 2 F at 289°C) offers a green chemistry approach with moderate yields (~56%) . Alternatively, nitro-substituted intermediates (e.g., 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole) can be reduced to the target compound, though purification requires C18 silica chromatography . Key limitations include reagent costs, side reactions, and the need for specialized equipment.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and fluorine environments. 1H^{1}\text{H} NMR (400 MHz) resolves aromatic protons and hydrogen bonding interactions (e.g., N–H\cdotsO), while 19F^{19}\text{F} NMR identifies difluoroethoxy groups . X-ray crystallography provides definitive structural validation, as seen in analogous pyrazole derivatives, revealing dihedral angles and intermolecular interactions (e.g., hydrogen bonds) . High-resolution mass spectrometry (HRMS) and HPLC (>99% purity verification) are essential for confirming molecular weight and purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Answer : General precautions include using personal protective equipment (PPE), avoiding inhalation/contact, and working in a fume hood. Storage should be in dry, ventilated containers away from light. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Fluorinated pyrazoles may pose aquatic toxicity risks, requiring adherence to environmental safety guidelines .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis of this compound to improve yield and purity?

  • Answer : Optimize fluorination by:

  • Reagent selection : Use selective fluorinating agents (e.g., Selectfluor®) to minimize side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Lower temperatures reduce decomposition; microwave-assisted synthesis can accelerate reactions .
  • Post-reaction purification : Employ flash chromatography (C18 silica with MeCN/water gradients) or recrystallization (ethanol-chloroform mixtures) .
    • Yield improvements (up to 70–80%) are achievable via iterative optimization of these parameters.

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from:

  • Structural analogs : Subtle substituent changes (e.g., nitro vs. methoxy groups) alter bioactivity. Compare derivatives with standardized assays (e.g., MIC for antimicrobial activity) .
  • Synergistic effects : Evaluate combinatorial effects with known drugs using checkerboard assays.
  • Computational modeling : Molecular docking (e.g., against p38 kinase or A3 adenosine receptors) identifies binding affinities and predicts activity trends .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices, to identify reactive sites. For example:

  • Electrophilicity : The difluoroethoxy group enhances electron-withdrawing effects, directing nucleophilic attack to the pyrazole ring’s C4 position.
  • Transition state analysis : Simulate reaction pathways (e.g., SNAr) to predict regioselectivity and activation energies. Validate with experimental kinetics .

Q. What role do crystallographic studies play in understanding the solid-state behavior of this compound?

  • Answer : Single-crystal X-ray diffraction reveals:

  • Intermolecular interactions : Hydrogen bonds (N–H\cdotsO/F) and π-π stacking influence packing and stability .
  • Conformational flexibility : Dihedral angles between the pyrazole ring and substituents (e.g., 72.06° for phenyl groups) correlate with solubility and bioavailability .
  • Polymorphism screening : Identify stable crystalline forms for formulation development.

Methodological Recommendations

  • Synthesis : Prioritize electrochemical methods for sustainability or fluorination for precision .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for structural validation .
  • Biological Testing : Use standardized assays and computational models to mitigate data variability .
  • Safety : Follow fluorinated compound protocols to mitigate health/environmental risks .

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